3-Ethenyl-1H-indole
Overview
Description
3-Ethenyl-1H-indole is an organic compound belonging to the indole family, characterized by the presence of an ethenyl group attached to the third position of the indole ring. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. The unique structure of this compound makes it an interesting subject for research in organic chemistry and its applications in various fields.
Mechanism of Action
Target of Action
3-Ethenyl-1H-indole, also known as 3-vinyl-1H-indole, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . For instance, some indole derivatives have been synthesized as inhibitors of indoleamine 2,3-dioxygenase, exhibiting significant antitumor activity .
Mode of Action
For example, certain indole derivatives have been found to inhibit the activity of enzymes such as tryptophan 2,3-dioxygenase .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . Some indole derivatives have been found to exhibit antiviral activity, suggesting that they may interfere with viral replication pathways .
Result of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the optical properties of ethenyl indoles have been found to vary depending on the polarity of the solvent . Furthermore, the presence of electron-withdrawing or electron-donating substituents can affect the non-linear optical (NLO) properties of ethenyl indoles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyl-1H-indole can be achieved through several methods. One common approach involves the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole ring from ortho-substituted anilines and internal alkynes . Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in 3-ethyl-1H-indole.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.
Major Products Formed:
Scientific Research Applications
3-Ethenyl-1H-indole has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Ethynyl-1H-indole: Similar structure but with an ethynyl group instead of an ethenyl group.
3-Methyl-1H-indole: Contains a methyl group at the third position instead of an ethenyl group.
Indole-3-carboxaldehyde: Contains a formyl group at the third position.
Uniqueness: 3-Ethenyl-1H-indole is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-ethenyl-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-8-7-11-10-6-4-3-5-9(8)10/h2-7,11H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMMUQMONCMYCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CNC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561338 | |
Record name | 3-Ethenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53654-36-7 | |
Record name | 3-Ethenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethenyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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